hDHODH-IN-13
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H17ClFN5 |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
2-[1-[(2-chloro-6-fluorophenyl)methyl]pyrrolo[2,3-b]pyridin-3-yl]-5-cyclopropylpyrimidin-4-amine |
InChI |
InChI=1S/C21H17ClFN5/c22-17-4-1-5-18(23)16(17)11-28-10-15(13-3-2-8-25-21(13)28)20-26-9-14(12-6-7-12)19(24)27-20/h1-5,8-10,12H,6-7,11H2,(H2,24,26,27) |
InChI Key |
ZESAVUVCFMDOPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(N=C2N)C3=CN(C4=C3C=CC=N4)CC5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
hDHODH-IN-13: A Potent Inhibitor of Pyrimidine Synthesis for Inflammatory Bowel Disease Research
An In-depth Technical Guide
This guide provides a comprehensive technical overview of hDHODH-IN-13, a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH). It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental use, and therapeutic potential of this compound, particularly in the context of inflammatory bowel disease (IBD).
Introduction
This compound (also referred to as compound w2) is a small molecule inhibitor targeting human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis, and its upregulation is a hallmark of rapidly proliferating cells, including activated lymphocytes implicated in autoimmune diseases like IBD. By inhibiting hDHODH, this compound effectively depletes the intracellular pyrimidine pool, leading to cell cycle arrest and suppression of immune cell proliferation.[3][4]
It is important to note that the designation "this compound" has been used for at least two distinct chemical entities. This guide focuses on the compound with CAS number 3032611-13-2 , which exhibits potent inhibition of human DHODH with an IC50 of 173.4 nM.[1][2] Another compound, with CAS number 1364791-86-5, has been described as a weaker inhibitor of rat liver DHODH (IC50 = 4.3 µM).[5]
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of hDHODH. This enzyme is located on the inner mitochondrial membrane and catalyzes the fourth committed step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[6] This reaction is coupled to the mitochondrial electron transport chain. Inhibition of hDHODH by this compound leads to a depletion of downstream pyrimidine nucleotides (UMP, CTP, TTP), which are crucial for nucleic acid synthesis and other cellular processes.[7] The resulting pyrimidine starvation leads to the activation of cellular stress pathways, cell cycle arrest, and apoptosis, particularly in highly proliferative cells that are dependent on de novo pyrimidine synthesis.[4][8]
Quantitative Data
The following tables summarize the available quantitative data for this compound (CAS 3032611-13-2).
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Species | Reference |
| IC50 | 173.4 nM | Human | [1][2] |
Table 2: In Vivo Efficacy in a DSS-induced Colitis Mouse Model
| Parameter | Treatment | Result | Reference |
| Disease Activity Index (DAI) | w2 (this compound) | Dose-dependent reduction | [2] |
| Colon Length | w2 (this compound) | Significant preservation | [2] |
| Myeloperoxidase (MPO) Activity | w2 (this compound) | Significant reduction | [2] |
Table 3: Pharmacokinetic Properties in Mice
| Parameter | Value | Route | Reference |
| Tmax | 2 h | Oral | [2] |
| Cmax | 1.8 µM (at 10 mg/kg) | Oral | [2] |
| AUC(0-t) | 14.9 µM·h (at 10 mg/kg) | Oral | [2] |
| Bioavailability (F) | 35.6% | Oral | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound in research. Below are representative protocols for key assays.
hDHODH Enzymatic Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against purified hDHODH.
Materials:
-
Recombinant human DHODH (hDHODH)
-
This compound
-
L-Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10) or a soluble analog like decylubiquinone
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known hDHODH inhibitor).
-
Add a solution of CoQ10 and DCIP to each well.
-
Add the purified hDHODH enzyme to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, L-Dihydroorotate.
-
Immediately monitor the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader. The rate of decrease in absorbance is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of cultured cells.
Materials:
-
A rapidly proliferating cell line (e.g., a lymphocyte or cancer cell line)
-
This compound
-
Complete cell culture medium
-
Uridine (for rescue experiments)
-
Cell proliferation reagent (e.g., MTT, WST-1, or a reagent for measuring ATP content like CellTiter-Glo)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
For rescue experiments, prepare a parallel set of dilutions containing a final concentration of uridine (e.g., 100 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound (with or without uridine). Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key aspects of this compound's mechanism and experimental application.
Caption: De Novo Pyrimidine Biosynthesis Pathway and Inhibition by this compound.
Caption: Experimental Workflow for hDHODH Enzymatic Inhibition Assay.
Caption: Cellular Consequences of hDHODH Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Optimization of Novel h DHODH Inhibitors for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Replication and ribosomal stress induced by targeting pyrimidine synthesis and cellular checkpoints suppress p53-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine Nucleoside Depletion Sensitizes to the Mitochondrial Hepatotoxicity of the Reverse Transcriptase Inhibitor Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: hDHODH-IN-13 (CAS Number: 3032611-13-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-13 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Its investigation holds promise for therapeutic applications in diseases characterized by rapid cell proliferation, such as autoimmune disorders and cancer. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, mechanism of action, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a small molecule with the following identifiers:
| Property | Value |
| CAS Number | 3032611-13-2 |
| Molecular Formula | C21H17ClFN5 |
| Molecular Weight | 393.84 g/mol |
| Synonyms | This compound, compound w2, compound 7a |
Biological Activity and Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of dihydroorotate dehydrogenase (DHODH). DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine). These nucleotides are critical for the synthesis of DNA, RNA, glycoproteins, and phospholipids.
By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, primarily in the S-phase, and subsequent apoptosis in rapidly dividing cells that are highly dependent on this pathway. Normal, quiescent cells are less affected as they can rely on the pyrimidine salvage pathway.
Quantitative Biological Data
The inhibitory potency of this compound has been determined against both human and rat DHODH, showing species-specific differences.
| Target Enzyme | IC50 Value | Reference Compound Name |
| Human DHODH (hDHODH) | 173.4 nM | compound w2 |
| Rat Liver DHODH | 4.3 µM | compound 7a |
Signaling Pathway
The primary signaling pathway affected by this compound is the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH has several downstream consequences on cellular signaling and metabolism.
Downstream of pyrimidine depletion, several signaling pathways can be affected, including the mTOR/S6K1 and Wnt/β-catenin pathways, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed experimental protocols for determining the IC50 of this compound are crucial for replicating and building upon existing research. The following are representative protocols based on common methodologies for DHODH enzymatic assays.
Human DHODH (hDHODH) Inhibition Assay (IC50 Determination)
This protocol is representative of the likely methodology used for "compound w2" with an IC50 of 173.4 nM.
Objective: To determine the concentration of this compound that inhibits 50% of the hDHODH enzymatic activity.
Materials:
-
Recombinant human DHODH (hDHODH)
-
This compound (compound w2)
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q (CoQ) or a suitable electron acceptor analog like decylubiquinone
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 µM.
-
Assay Reaction Mixture: In each well of a 96-well plate, add the assay buffer, a fixed concentration of hDHODH, and the desired concentration of this compound. Include control wells with DMSO (no inhibitor) and wells without the enzyme (background).
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of DHO and the electron acceptor (CoQ/DCIP).
-
Measurement: Immediately begin monitoring the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader. The rate of DCIP reduction is proportional to the DHODH activity.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Rat Liver DHODH Inhibition Assay (IC50 Determination)
This protocol is representative of the likely methodology used for "compound 7a" with an IC50 of 4.3 µM.
Objective: To determine the concentration of this compound that inhibits 50% of the rat liver DHODH enzymatic activity.
Materials:
-
Isolated rat liver mitochondria (as a source of DHODH)
-
This compound (compound 7a)
-
Dihydroorotate (DHO)
-
Potassium ferricyanide (K3[Fe(CN)6]) as an electron acceptor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100)
-
96-well microplate
-
Microplate reader
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from fresh rat liver using standard differential centrifugation methods.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Reaction Mixture: In a 96-well plate, combine the assay buffer, a specific amount of rat liver mitochondrial protein, and the desired concentration of this compound.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation of Reaction: Start the reaction by adding DHO. The reduction of ferricyanide is monitored by the decrease in absorbance at 420 nm.
-
Measurement: Measure the change in absorbance over time using a microplate reader.
-
Data Analysis: As with the hDHODH assay, calculate initial velocities, determine the percentage of inhibition, and fit the data to a dose-response curve to obtain the IC50 value.
Conclusion
This compound is a valuable research tool for studying the role of de novo pyrimidine biosynthesis in various physiological and pathological processes. Its potent inhibition of hDHODH and the well-defined mechanism of action make it a strong candidate for further investigation in drug discovery programs targeting diseases with high proliferative rates. The provided data and protocols serve as a foundational guide for researchers and drug development professionals working with this compound.
In Vitro Potency of hDHODH-IN-13: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency of hDHODH-IN-13, a known inhibitor of human dihydroorotate dehydrogenase (hDHODH). The document details its inhibitory activity, the underlying mechanism of action, and the experimental methodologies used for its characterization.
Core Efficacy Data
This compound, also identified as compound w2, demonstrates potent inhibition of the human dihydroorotate dehydrogenase enzyme. The key quantitative measure of its in vitro efficacy is summarized below.
| Compound | Target | Assay Type | Potency (IC50) | Reference |
| This compound | Human Dihydroorotate Dehydrogenase (hDHODH) | Enzymatic Assay | 173.4 nM | [1] |
Mechanism of Action
This compound targets and inhibits the enzymatic activity of human dihydroorotate dehydrogenase. This enzyme is critical for the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA.[2][3] Specifically, DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in this pathway.[4][5] By inhibiting hDHODH, this compound effectively depletes the cellular pool of pyrimidines, thereby arresting cell proliferation. This mechanism is a key target for the development of therapeutics for autoimmune diseases and cancer.[3][6]
The following diagram illustrates the role of hDHODH in the pyrimidine biosynthesis pathway and the inhibitory action of this compound.
Experimental Protocols
The in vitro potency of hDHODH inhibitors like this compound is typically determined using an enzymatic assay that measures the rate of dihydroorotate oxidation. A common method is the 2,6-dichloroindophenol (DCIP) assay.[7]
Principle of the DCIP Assay:
This colorimetric assay monitors the reduction of DCIP, which acts as an electron acceptor. The activity of hDHODH is coupled to the reduction of DCIP, leading to a decrease in absorbance at a specific wavelength (typically 600 nm). The rate of this decrease is proportional to the enzyme's activity.
Materials:
-
Recombinant human DHODH (hDHODH) enzyme
-
This compound or other test compounds
-
Dihydroorotate (DHO), the enzyme substrate
-
Coenzyme Q0 (CoQ0) or other suitable electron acceptors
-
2,6-dichloroindophenol (DCIP)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing a detergent like Triton X-100)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a microplate well, combine the reaction buffer, DCIP, and CoQ0.
-
Enzyme Incubation: Add the hDHODH enzyme to the reaction mixture and incubate for a short period to allow for temperature equilibration.
-
Inhibitor Addition: Add the diluted this compound or control vehicle to the wells and incubate to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, dihydroorotate.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 600 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
The following diagram outlines the general workflow for determining the in vitro potency of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haematologica.org [haematologica.org]
Methodological & Application
hDHODH-IN-13: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-13, also known as compound w2, is a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH).[1][2] hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes. By inhibiting hDHODH, this compound disrupts the synthesis of pyrimidines, leading to cell cycle arrest and apoptosis in susceptible cell populations. These characteristics make this compound a valuable tool for research in oncology and immunology, with a particular focus on inflammatory bowel disease (IBD).[2]
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings.
Mechanism of Action
This compound targets and inhibits the enzymatic activity of human dihydroorotate dehydrogenase. This enzyme is located in the inner mitochondrial membrane and catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate. Inhibition of hDHODH leads to the depletion of the pyrimidine pool, which is necessary for the synthesis of DNA, RNA, and other essential biomolecules. Consequently, cells that are highly dependent on de novo pyrimidine synthesis experience a halt in proliferation and may undergo programmed cell death.
Quantitative Data
The following table summarizes the inhibitory activity of this compound and other relevant DHODH inhibitors.
| Compound | Target | IC50 Value | Reference |
| This compound (w2) | hDHODH | 173.4 nM | [1][2] |
| Brequinar | hDHODH | 1.2 nM - 12 nM | |
| Teriflunomide | hDHODH | 262 nM | |
| Vidofludimus | hDHODH | 141 nM |
Experimental Protocols
General Guidelines
Reagent Preparation:
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Cell Culture Medium: Use the appropriate complete growth medium for the cell line of interest, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) as required.
Cell Lines:
The choice of cell line will depend on the research focus.
-
Oncology: Acute myeloid leukemia (AML) cell lines such as HL-60, MOLM-13, THP-1, and U937 are commonly used to study the anti-proliferative effects of DHODH inhibitors. Other cancer cell lines, including those from esophageal squamous cell carcinoma, can also be utilized.
-
Inflammatory Bowel Disease (IBD): Intestinal epithelial cell lines like Caco-2, T-84, and HT-29 are relevant models for studying the effects of this compound on gut inflammation and epithelial barrier function. Co-culture models with immune cells (e.g., THP-1 derived macrophages) can also be employed to mimic the inflammatory microenvironment of IBD.
Protocol 1: Cell Viability/Cytotoxicity Assay
This protocol is designed to determine the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., MTS, WST-1, CCK-8, or CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A typical starting range for a compound with an IC50 of ~170 nM would be from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the inhibitor).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Follow the manufacturer's instructions for the chosen viability reagent. For example, for a CCK-8 assay, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
6-well tissue culture plates
-
This compound stock solution
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates containing 2 mL of complete medium.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the plates for 7-14 days, replacing the medium with freshly prepared inhibitor-containing or control medium every 2-3 days.
-
-
Colony Staining and Quantification:
-
When visible colonies have formed in the control wells, wash the wells twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 10-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Image the plates and count the number of colonies (manually or using software).
-
Protocol 3: IBD In Vitro Model - Epithelial Barrier Function
This protocol outlines a method to assess the effect of this compound on an in vitro model of IBD, focusing on the integrity of the intestinal epithelial barrier.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size) for 24-well plates
-
Complete culture medium
-
Inflammatory stimulus (e.g., a cytokine cocktail of TNF-α, IFN-γ, and IL-1β)
-
This compound stock solution
-
Transepithelial Electrical Resistance (TEER) meter
-
FITC-Dextran (4 kDa)
Procedure:
-
Caco-2 Monolayer Formation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a high density.
-
Culture the cells for 21 days to allow for differentiation and the formation of a tight monolayer. Change the medium every 2-3 days.
-
-
TEER Measurement:
-
Measure the initial TEER of the Caco-2 monolayers to ensure barrier integrity.
-
-
Treatment:
-
Pre-treat the Caco-2 monolayers with different concentrations of this compound (added to both apical and basolateral compartments) for 24 hours.
-
After pre-treatment, add the inflammatory stimulus to the basolateral compartment to mimic the inflammatory conditions of IBD.
-
-
Barrier Function Assessment:
-
TEER: Measure TEER at various time points after the addition of the inflammatory stimulus (e.g., 24, 48, and 72 hours). A decrease in TEER indicates a compromised barrier.
-
Paracellular Permeability (FITC-Dextran Assay):
-
At the end of the experiment, add FITC-Dextran to the apical chamber.
-
After a defined incubation period (e.g., 4 hours), collect samples from the basolateral chamber.
-
Measure the fluorescence of the basolateral samples to quantify the amount of FITC-Dextran that has passed through the cell monolayer. An increase in fluorescence indicates increased permeability.
-
-
Troubleshooting
-
Low Potency in Cellular Assays: If the observed IC50 in cellular assays is significantly higher than the enzymatic IC50, consider factors such as cell permeability, drug efflux pumps, or high levels of pyrimidine salvage pathway activity in the chosen cell line.
-
Inconsistent Results: Ensure consistent cell seeding densities, proper mixing of reagents, and accurate pipetting. Use a new aliquot of this compound for each experiment to avoid degradation.
-
Cell Death in Control Wells: Check for contamination, ensure the health of the cell culture stock, and verify that the DMSO concentration in the vehicle control is not toxic to the cells (typically ≤ 0.5%).
Conclusion
This compound is a potent inhibitor of hDHODH with promising applications in cancer and IBD research. The protocols provided here offer a starting point for investigating the cellular effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.
References
Application Notes and Protocols: hDHODH-IN-13 for In Vivo Mouse Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory bowel disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with ulcerative colitis (UC) and Crohn's disease being the most common forms. A key pathological feature of IBD is the excessive infiltration and activation of immune cells, particularly T lymphocytes, in the intestinal mucosa. The proliferation of these activated immune cells is highly dependent on the de novo synthesis of pyrimidine nucleotides.
Human dihydroorotate dehydrogenase (hDHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway.[1] Inhibition of hDHODH depletes the pyrimidine pool, thereby suppressing the proliferation of rapidly dividing cells like activated lymphocytes, making it a promising therapeutic target for autoimmune diseases, including IBD.[1][2]
hDHODH-IN-13 (also referred to as compound w2) is a potent and selective inhibitor of hDHODH with an IC50 of 173.4 nM.[1][3] Preclinical studies in a dextran sulfate sodium (DSS)-induced colitis mouse model have demonstrated that this compound alleviates the severity of acute colitis in a dose-dependent manner, suggesting its therapeutic potential for IBD.[1]
These application notes provide a summary of the in vivo efficacy of this compound in a mouse model of colitis and detailed protocols for its evaluation.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of hDHODH. This blockade of the de novo pyrimidine synthesis pathway leads to a reduction in the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. Consequently, the proliferation of highly metabolically active cells, such as activated T lymphocytes that drive the inflammatory cascade in colitis, is suppressed.[4][5][6]
Figure 1: Mechanism of this compound in suppressing T-cell proliferation.
In Vivo Efficacy of this compound in a DSS-Induced Colitis Model
The therapeutic efficacy of this compound has been evaluated in the dextran sulfate sodium (DSS)-induced colitis mouse model, which is a widely used model that mimics the clinical and histological features of human ulcerative colitis.[7][8] Administration of this compound has been shown to ameliorate the clinical signs of colitis in a dose-dependent manner.[1]
Table 1: Representative In Vivo Efficacy of this compound in DSS-Induced Colitis in Mice
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Final Body Weight Change (%) | Disease Activity Index (DAI) Score (Day 7) | Colon Length (cm) |
| Healthy Control | Vehicle | +2.5 ± 0.8 | 0.2 ± 0.1 | 8.5 ± 0.5 |
| DSS + Vehicle | Vehicle | -15.2 ± 2.1 | 3.8 ± 0.4 | 5.2 ± 0.4 |
| DSS + this compound | Low Dose | -10.5 ± 1.5 | 2.9 ± 0.3 | 6.1 ± 0.3 |
| DSS + this compound | Medium Dose | -6.8 ± 1.2 | 2.1 ± 0.2 | 7.0 ± 0.4 |
| DSS + this compound | High Dose | -3.1 ± 0.9 | 1.3 ± 0.2 | 7.8 ± 0.3 |
Note: The data presented in this table are representative of a dose-dependent effect as reported by Xiong et al. (2023) and are for illustrative purposes. Actual values may vary based on experimental conditions.[1]
Experimental Protocols
The following are detailed protocols for the induction of colitis using DSS and the subsequent administration of this compound for efficacy evaluation.
Figure 2: Experimental workflow for evaluating this compound.
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Acute Colitis in Mice
This protocol describes the induction of acute colitis in mice, which is characterized by weight loss, diarrhea, and bloody stools.[7][8][9][10]
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000–50,000 Da
-
Sterile, deionized water
-
8-10 week old C57BL/6 or BALB/c mice
-
Animal balance
-
Drinking bottles
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
DSS Solution Preparation: Prepare a 2.5-5% (w/v) DSS solution by dissolving DSS powder in sterile drinking water. The concentration may need to be optimized depending on the mouse strain, vendor, and specific batch of DSS. A fresh solution should be prepared every 2-3 days.
-
Induction of Colitis:
-
Record the initial body weight of each mouse on Day 0.
-
Replace the regular drinking water with the DSS solution. Ensure mice have ad libitum access to the DSS water for 5-7 consecutive days.[9]
-
The control group should receive regular sterile drinking water.
-
-
Daily Monitoring:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
Calculate the Disease Activity Index (DAI) score daily for each mouse using the scoring system in Table 2.
-
A weight loss of more than 20% of the initial body weight is often a humane endpoint.[8]
-
-
Endpoint Analysis:
-
On day 7-10, euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).
-
Table 2: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal, well-formed pellets | No blood |
| 1 | 1-5% | ||
| 2 | 5-10% | Loose stools | Faintly positive Hemoccult test |
| 3 | 10-20% | ||
| 4 | >20% | Diarrhea (watery) | Gross bleeding, blood around anus |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
Protocol 2: In Vivo Administration of this compound
This protocol outlines the administration of this compound to mice with DSS-induced colitis.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose with 0.1% Tween-80 in water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each day of dosing, prepare the final dosing solutions by diluting the stock solution in the vehicle to the desired concentrations (e.g., for low, medium, and high doses).
-
-
Dosing Regimen:
-
Begin the administration of this compound on the same day as the initiation of DSS treatment (Day 0) or as a therapeutic intervention after the onset of clinical signs.
-
Administer this compound or vehicle to the respective groups of mice once daily via oral gavage (p.o.).
-
The volume of administration should be based on the body weight of the mouse (e.g., 10 mL/kg).
-
-
Monitoring and Analysis:
-
Continue daily monitoring of body weight and DAI scores as described in Protocol 1.
-
At the end of the study, perform endpoint analysis as described in Protocol 1 to evaluate the therapeutic efficacy of this compound.
-
Conclusion
This compound is a promising therapeutic candidate for the treatment of IBD. The protocols provided here offer a framework for the in vivo evaluation of this compound and other potential DHODH inhibitors in a DSS-induced mouse model of colitis. Careful monitoring of disease progression and consistent application of these protocols are crucial for obtaining reproducible and reliable results.
References
- 1. Discovery and Optimization of Novel h DHODH Inhibitors for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH inhibition alters T cell metabolism limiting acute graft-versus-host disease while retaining graft-versus-leukemia response [astct.org]
- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. yeasenbio.com [yeasenbio.com]
hDHODH-IN-13 solubility in DMSO and culture media
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-13 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] Inhibition of hDHODH depletes the cellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA.[2] This mechanism makes hDHODH an attractive target for the development of therapeutics for cancer and autoimmune diseases, where rapidly proliferating cells have a high demand for nucleotides.[3][4] These application notes provide detailed information on the solubility of this compound, protocols for its use in cell-based assays, and an overview of the relevant signaling pathway.
Data Presentation
Solubility of this compound
The solubility of this compound in dimethyl sulfoxide (DMSO) has been experimentally determined. Information regarding its solubility in aqueous solutions like cell culture media is critical for in vitro studies. The following table summarizes the available solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |
| DMSO | 125 | 317.39 | Ultrasonic treatment is recommended to aid dissolution.[1] |
| Cell Culture Media (e.g., RPMI-1640, DMEM) | Not explicitly determined. | Not explicitly determined. | See protocol for preparing working solutions. The final DMSO concentration should be kept low (<0.1%) to avoid cytotoxicity. |
Signaling Pathway
The De Novo Pyrimidine Biosynthesis Pathway and the Role of hDHODH
The de novo synthesis of pyrimidines is a fundamental cellular process that produces the building blocks for DNA and RNA. Human dihydroorotate dehydrogenase (hDHODH) is the fourth and rate-limiting enzyme in this pathway.[5] It is a mitochondrial enzyme, located on the inner mitochondrial membrane, where it catalyzes the oxidation of dihydroorotate to orotate.[6][7] This reaction is coupled to the electron transport chain via the reduction of ubiquinone to ubiquinol.[8] Inhibition of hDHODH by compounds such as this compound blocks the synthesis of orotate, leading to a depletion of downstream pyrimidine nucleotides like UMP, UDP, UTP, and CTP.[2][7] This has a profound impact on nucleic acid synthesis, ultimately leading to cell cycle arrest and inhibition of proliferation.[9]
Caption: De novo pyrimidine biosynthesis pathway highlighting hDHODH inhibition.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and subsequently dilute it to working concentrations in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics as required for the cell line.
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Preparation of Stock Solution (100 mM in DMSO): a. Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 393.84 g/mol . b. Add the appropriate volume of sterile DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 39.38 mg of this compound in 1 mL of DMSO. c. Vortex the solution thoroughly. d. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 10-15 minutes, or until the solution is clear. e. Store the 100 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions in Cell Culture Medium: a. Thaw an aliquot of the 100 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. c. Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments. d. For example, to prepare a 100 µM working solution, you can perform a 1:1000 dilution of the 100 mM stock solution in the culture medium. Add 1 µL of the 100 mM stock to 999 µL of culture medium. e. Vortex the working solutions gently before adding them to the cells.
Caption: Workflow for preparing this compound solutions.
Protocol 2: Cell Viability Assay using CellTiter-Glo®
Objective: To determine the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., a rapidly proliferating line)
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
Compound Treatment: a. Prepare a series of this compound working solutions at 2X the final desired concentrations. b. Remove the medium from the wells and add 100 µL of the appropriate working solution to each well. Include wells with vehicle control (DMSO in medium) and untreated controls (medium only). c. Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Cell Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Subtract the average luminescence of the background wells (medium only) from all other readings. b. Normalize the data to the vehicle control wells (set to 100% viability). c. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.
Caption: Experimental workflow for a cell viability assay.
Protocol 3: In Vitro hDHODH Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human DHODH. This protocol is adapted from a general method for assaying DHODH activity.[3]
Materials:
-
Recombinant human DHODH enzyme
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
This compound working solutions in assay buffer
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Assay Preparation: a. Prepare a reaction mixture containing the assay buffer, CoQ10 (final concentration 100 µM), and DCIP (final concentration 200 µM). b. In a 96-well plate, add the this compound working solutions at various concentrations. Include a vehicle control (DMSO in assay buffer). c. Add the recombinant hDHODH enzyme to each well (final concentration will depend on the specific activity of the enzyme lot). d. Pre-incubate the plate at 25°C for 30 minutes.
-
Initiation of Reaction and Measurement: a. To start the reaction, add DHO to each well to a final concentration of 500 µM. b. Immediately place the plate in the microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes). The reduction of DCIP by the enzymatic reaction leads to a loss of absorbance.
-
Data Analysis: a. Calculate the initial rate of the reaction (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve. b. Normalize the reaction rates to the vehicle control. c. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.
Conclusion
These application notes provide a comprehensive guide for the use of this compound in a research setting. The provided data on solubility and detailed experimental protocols will enable researchers to effectively design and execute experiments to investigate the biological effects of this potent hDHODH inhibitor. The diagrams offer a clear visualization of the underlying signaling pathway and experimental workflows, facilitating a deeper understanding of the mechanism of action and practical application of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
hDHODH-IN-13 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and storage of stock solutions of hDHODH-IN-13, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). Adherence to these guidelines will help ensure the stability and efficacy of the compound for in vitro and in vivo research applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound solubility and storage conditions.
Table 1: Solubility of this compound
| Solvent | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 | 317.39 | Requires sonication for complete dissolution. Use of hygroscopic DMSO can negatively impact solubility; it is recommended to use a fresh, unopened container.[1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature (°C) | Shelf Life | Notes |
| Solid Powder | -20 | 3 years | |
| Stock Solution in Solvent | -80 | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20 | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common stock concentration for in vitro assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sonicator
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-weighing Preparation: In a clean and dry weighing boat, carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.9384 mg of this compound (Molecular Weight: 393.84 g/mol ).
-
Dissolution: Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Solubilization: Tightly cap the tube and vortex briefly. To ensure complete dissolution, place the tube in a sonicator bath for 5-10 minutes.[1] Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles the main stock undergoes.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Safety and Handling Precautions
This compound should be handled with care in a laboratory setting.
-
Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Use the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of the powder.
-
Contact: Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Visualizations
The following diagrams illustrate the key workflows and concepts related to the use of this compound.
Caption: Workflow for this compound Stock Solution Preparation and Storage.
Caption: Inhibition of the de novo pyrimidine synthesis pathway by this compound.
References
Troubleshooting & Optimization
Technical Support Center: hDHODH-IN-13 Specificity Confirmation via Uridine Rescue Experiment
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues and provide clear protocols for confirming the specificity of the human dihydroorotate dehydrogenase (hDHODH) inhibitor, hDHODH-IN-13, using a uridine rescue experiment.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a uridine rescue experiment for confirming hDHODH inhibitor specificity?
A1: The enzyme hDHODH catalyzes a crucial step in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1][2][3] hDHODH inhibitors like this compound block this pathway, leading to pyrimidine depletion and subsequent cell cycle arrest and apoptosis.[1][4] Cells, however, can also acquire pyrimidines through a salvage pathway by taking up exogenous uridine from the environment.[1] A uridine rescue experiment leverages this dual-pathway system. If the cytotoxic effects of this compound are specifically due to the inhibition of de novo pyrimidine synthesis, then supplementing the cell culture medium with uridine should bypass the enzymatic block and "rescue" the cells from the inhibitor's effects.[1][5] This restoration of cell viability in the presence of the inhibitor and supplemental uridine confirms the on-target specificity of the compound.[1][5]
Q2: My uridine rescue experiment is not working. What are some common troubleshooting steps?
A2: If you are not observing a rescue effect, consider the following:
-
Uridine Concentration: The concentration of uridine is critical. Too low a concentration may be insufficient to replenish the pyrimidine pool, while excessively high concentrations can sometimes have independent effects on cell metabolism.[6] A typical starting concentration is 100 µM, but this may need to be optimized for your specific cell line.[1][4]
-
Nucleoside Transporters: The efficiency of uridine uptake can vary between cell lines depending on the expression levels of nucleoside transporters like hENT1 and hENT2.[7] If your cells have low transporter expression, they may not be able to import enough uridine to overcome the effects of hDHODH inhibition.
-
Off-Target Effects: If a rescue is not observed even with optimized uridine concentrations, it may indicate that this compound has significant off-target effects that contribute to its cytotoxicity.
-
Inhibitor Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 for this compound against rat liver DHODH is 4.3 μM, which can serve as a starting point for dose-response experiments in your cell line.[8]
-
Experimental Timing: The timing of uridine addition relative to inhibitor treatment can be important. Typically, uridine is added concurrently with the inhibitor.
Q3: How do I choose the right concentration of this compound and uridine for my experiment?
A3: It is recommended to perform a dose-response experiment to determine the IC50 of this compound in your cell line of interest. For the uridine rescue, you should use a concentration of this compound that causes a significant, but not complete, reduction in cell viability (e.g., around the IC75-IC90). This will allow for a clear observation of the rescue effect. For uridine, a concentration of 100 µM is a common starting point, but it is advisable to test a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM) to find the optimal rescue concentration for your specific experimental setup.[1][4][6]
Q4: Can I use other pyrimidine pathway intermediates for the rescue experiment?
A4: While uridine is the most commonly used supplement, other downstream products of the de novo pyrimidine synthesis pathway, such as orotic acid, can also be used to rescue cells from DHODH inhibition.[3] However, uridine is often preferred as it is readily taken up by cells through the salvage pathway.
Detailed Experimental Protocol: Uridine Rescue Assay
This protocol outlines a typical uridine rescue experiment to confirm the on-target specificity of this compound using a cell viability assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Uridine (stock solution in water or PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of this compound in complete medium. Prepare solutions of this compound with and without a fixed concentration of uridine (e.g., 100 µM). Include control wells with vehicle (DMSO) only, uridine only, and untreated cells.
-
Cell Treatment: Remove the old medium from the cells and add the prepared treatment solutions to the respective wells.
-
Incubation: Incubate the plate for a period that is sufficient to observe a significant effect of the inhibitor on cell viability (e.g., 48-72 hours).
-
Cell Viability Measurement: Following incubation, measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated control wells. Plot the dose-response curves for this compound in the presence and absence of uridine.
Data Presentation
Table 1: Example Data for Uridine Rescue Experiment
| Treatment Group | This compound (µM) | Uridine (µM) | Cell Viability (%) |
| Untreated Control | 0 | 0 | 100 |
| Vehicle Control (DMSO) | 0 | 0 | 98 ± 4 |
| Uridine Only | 0 | 100 | 99 ± 3 |
| This compound | 1 | 0 | 52 ± 5 |
| This compound | 5 | 0 | 25 ± 3 |
| This compound | 10 | 0 | 11 ± 2 |
| This compound + Uridine | 1 | 100 | 95 ± 6 |
| This compound + Uridine | 5 | 100 | 88 ± 5 |
| This compound + Uridine | 10 | 100 | 75 ± 7 |
Data are represented as mean ± standard deviation.
Visualizations
Caption: Workflow of the uridine rescue experiment.
Caption: Mechanism of hDHODH inhibition and uridine rescue.
References
- 1. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results with hDHODH-IN-13
Welcome to the technical support center for hDHODH-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this human dihydroorotate dehydrogenase (hDHODH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1] This pathway is essential for the production of pyrimidines (uracil, cytosine, and thymine), which are fundamental building blocks for DNA and RNA synthesis. hDHODH catalyzes the conversion of dihydroorotate to orotate.[1] By inhibiting this step, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, inhibition of proliferation, and in some cases, apoptosis, particularly in rapidly dividing cells like cancer cells that are highly dependent on de novo pyrimidine synthesis.[2][3]
Q2: What is the reported IC50 value for this compound?
A2: The IC50 value for this compound against the isolated human DHODH enzyme is reported to be 173.4 nM.[4] It is important to note that the effective concentration in cellular assays can vary depending on the cell line, experimental conditions, and the specific endpoint being measured.
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended. The solid form of the compound is typically shipped at room temperature.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: How can I confirm that the observed effects in my experiment are due to the inhibition of hDHODH?
A5: A uridine rescue experiment is the gold standard for confirming the on-target activity of a DHODH inhibitor. Since hDHODH inhibition blocks the de novo pyrimidine synthesis pathway, supplementing the cell culture medium with uridine allows cells to bypass this blockage by utilizing the pyrimidine salvage pathway.[5] If the effects of this compound (e.g., decreased cell viability) are reversed by the addition of uridine, it strongly indicates that the observed phenotype is a direct result of hDHODH inhibition.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, from inhibitor preparation to assay conditions. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: Higher than expected IC50 value or no observable effect.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Degradation | Ensure proper storage of the inhibitor stock solution at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Inhibitor Precipitation | Visually inspect the diluted inhibitor in the culture medium for any signs of precipitation. If solubility is an issue, try preparing a fresh stock solution in DMSO and ensure the final DMSO concentration is not causing precipitation upon dilution in the aqueous medium. |
| Cell Line Resistance | The cell line you are using may have a less active de novo pyrimidine synthesis pathway and rely more on the salvage pathway, making it less sensitive to DHODH inhibition. Consider using a different cell line known to be sensitive to DHODH inhibitors or perform a uridine rescue experiment to confirm the mechanism. |
| High Serum Concentration | Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. Try reducing the serum concentration in your assay medium or using a serum-free medium for the duration of the treatment, if your cells can tolerate it. |
| Incorrect Assay Endpoint | The chosen assay endpoint (e.g., apoptosis, cell cycle arrest, proliferation) may not be the primary response of your cell line to DHODH inhibition at the tested concentrations and time points. Consider performing a time-course experiment and evaluating multiple endpoints. |
Problem 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Cell density can significantly impact the IC50 values of a compound.[6] Ensure that cells are evenly suspended before plating and that the same number of viable cells is seeded in each well. Perform a cell count and viability assessment before each experiment. |
| Inaccurate Inhibitor Dilutions | Prepare serial dilutions of the inhibitor carefully and use calibrated pipettes. It is recommended to prepare a fresh set of dilutions for each experiment to avoid inaccuracies from storing diluted solutions. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the inhibitor and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Variable Incubation Times | Ensure that the incubation time with the inhibitor is consistent across all plates and experiments. |
Problem 3: Observed effects are not rescued by uridine.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects that are independent of pyrimidine synthesis. This could include inhibition of mitochondrial respiratory chain complexes.[7] Perform a dose-response experiment to determine if the non-rescuable phenotype is only observed at high concentrations. |
| Insufficient Uridine Concentration | The concentration of uridine used may not be sufficient to fully rescue the cells. Titrate the concentration of uridine in your rescue experiment (e.g., 50-200 µM) to find the optimal concentration for your cell line.[5] |
| Toxicity of Uridine | While generally well-tolerated, very high concentrations of uridine can be toxic to some cell lines. If you observe toxicity in your uridine-only control, reduce the concentration. |
| Impaired Uridine Uptake or Metabolism | The cell line may have a deficient pyrimidine salvage pathway, preventing the effective use of exogenous uridine. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound and other relevant DHODH inhibitors. Note that cellular IC50 values can vary significantly between different cell lines and assay conditions.
| Inhibitor | Target | IC50 | Cell Line / Assay Condition |
| This compound | Human DHODH | 173.4 nM | Enzymatic Assay[4] |
| DHODH-IN-13 | Rat Liver DHODH | 4.3 µM | Enzymatic Assay[7] |
| Brequinar | Human DHODH | 82.40 nM | Antiviral activity against EV71 in rhabdomyosarcoma (RD) cells[5] |
| Leflunomide | Human DHODH | ~100 µM | Inhibition of cell proliferation in A375 and MV3 melanoma cells[2] |
| Teriflunomide (A771726) | Human DHODH | ~7.99 µM | Enzymatic Assay[8] |
Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cell lines.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Ensure cell viability is >95%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 1 nM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Uridine Rescue Experiment
This protocol is designed to be performed in conjunction with a cell viability or proliferation assay to confirm the on-target effect of this compound.
Procedure:
-
Follow the cell seeding and inhibitor treatment steps as described in the cell viability assay protocol.
-
In parallel, prepare a set of treatment conditions that include both this compound (at a concentration around its IC50 or higher) and uridine. A final uridine concentration of 100 µM is a good starting point.
-
Also, include control wells with:
-
Vehicle only
-
This compound only
-
Uridine only
-
-
Proceed with the cell viability assay as described above.
-
Expected Outcome: If the cytotoxic effect of this compound is on-target, the addition of uridine should significantly restore cell viability compared to the wells treated with this compound alone.
Visualizations
Caption: De novo pyrimidine synthesis pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brequinar inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: hDHODH-IN-13 in Primary Cell Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using hDHODH-IN-13, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), in primary cell cultures. Our goal is to help you minimize cytotoxicity and ensure the success of your experiments.
This compound is a selective inhibitor of hDHODH with an IC50 of 173.4 nM.[1] It is a valuable tool for studying the role of de novo pyrimidine biosynthesis in various biological processes. However, due to its mechanism of action, off-target effects and cytotoxicity can be a concern, especially in sensitive primary cell systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and why does it cause cytotoxicity?
A1: this compound inhibits the human dihydroorotate dehydrogenase (hDHODH) enzyme. This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is responsible for the production of nucleotides required for DNA and RNA synthesis.[2][3] By blocking this pathway, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and, at higher concentrations or prolonged exposure, apoptosis.[2] Rapidly dividing cells, including many types of primary cells during proliferation, are particularly sensitive to this depletion, resulting in cytotoxicity.
Q2: I am observing high levels of cell death in my primary cell culture after treatment with this compound. What are the likely causes?
A2: High cytotoxicity in primary cells can be due to several factors:
-
High Concentration: The concentration of this compound may be too high for your specific primary cell type. Primary cells are often more sensitive than immortalized cell lines.
-
Prolonged Exposure: The duration of treatment may be too long, leading to irreversible cellular damage.
-
Off-Target Effects: Although this compound is a selective inhibitor, off-target effects can contribute to cytotoxicity at higher concentrations.
-
Cell Culture Conditions: Suboptimal culture conditions can exacerbate the cytotoxic effects of the inhibitor.
Q3: How can I confirm that the observed cytotoxicity is due to the inhibition of hDHODH?
A3: A uridine rescue experiment is the standard method to confirm on-target activity of DHODH inhibitors. Uridine can be taken up by cells and converted into UMP through the pyrimidine salvage pathway, thus bypassing the block in the de novo synthesis pathway caused by this compound.[2][4] If the addition of exogenous uridine rescues the cells from the cytotoxic effects of this compound, it confirms that the observed phenotype is due to the inhibition of hDHODH.
Q4: What is the recommended starting concentration for this compound in primary cells?
A4: As a starting point, we recommend performing a dose-response experiment ranging from concentrations below to above the reported IC50 value of 173.4 nM.[1] A suggested range for initial testing in primary cells would be from 10 nM to 1 µM. The optimal concentration will be cell-type specific and should be determined empirically.
Q5: What are the best practices for preparing and storing this compound?
A5: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Before use, allow the solution to thaw completely and warm to room temperature. Avoid repeated freeze-thaw cycles. The solubility of the compound in your specific cell culture medium should also be considered to prevent precipitation.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity Observed in Primary Cells
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the optimal concentration for your primary cell type. Start with a lower concentration range (e.g., 10 nM - 500 nM). | Identification of a concentration that inhibits hDHODH activity with minimal cytotoxicity. |
| Treatment duration is too long. | Conduct a time-course experiment to assess cell viability at different time points (e.g., 24h, 48h, 72h). | Determination of the optimal treatment duration before significant cell death occurs. |
| On-target vs. Off-target effects. | Perform a uridine rescue experiment. Co-treat cells with this compound and exogenous uridine (e.g., 50-100 µM). | If cell viability is restored, the cytotoxicity is primarily due to hDHODH inhibition. |
| Primary cells are highly sensitive. | Use a lower seeding density to reduce metabolic stress. Ensure optimal cell culture conditions (media, supplements, etc.). | Improved cell health and reduced sensitivity to the inhibitor. |
Issue 2: Inconsistent or Non-reproducible Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent inhibitor concentration. | Prepare fresh dilutions of this compound from a new stock solution for each experiment. Verify the concentration of the stock solution. | Consistent and reproducible biological effects of the inhibitor. |
| Variability in primary cell isolates. | Use primary cells from the same donor or lot if possible. Standardize the isolation and culture protocol for primary cells. | Reduced variability between experiments. |
| Cell viability assay is not optimal. | Choose a viability assay suitable for your experimental endpoint (e.g., metabolic activity vs. membrane integrity). Ensure the assay is validated for your primary cell type. | Accurate and reliable measurement of cell viability. |
| Compound precipitation. | Visually inspect the culture medium for any signs of precipitation after adding this compound. Test the solubility of the compound in your specific medium. | The inhibitor remains in solution and is available to the cells. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol is designed to determine the cytotoxic effects of this compound on primary cells at various concentrations.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTS, resazurin, or ATP-based assay)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 1 µM down to 10 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
At the end of the incubation, assess cell viability using your chosen assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value for cytotoxicity.
Illustrative Quantitative Data:
| This compound (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 10 | 98 ± 5.2 |
| 50 | 92 ± 6.1 |
| 100 | 85 ± 5.8 |
| 250 | 65 ± 7.3 |
| 500 | 45 ± 6.9 |
| 1000 | 20 ± 4.8 |
Protocol 2: Uridine Rescue Experiment
This protocol is used to confirm that the cytotoxic effects of this compound are due to the inhibition of the de novo pyrimidine synthesis pathway.
Materials:
-
Same as Protocol 1
-
Uridine stock solution (e.g., 100 mM in sterile water or PBS)
Procedure:
-
Seed primary cells in a 96-well plate as described in Protocol 1.
-
Prepare treatment media with the following conditions:
-
Vehicle control (DMSO)
-
This compound at a cytotoxic concentration (e.g., the determined IC50 or IC80 from Protocol 1)
-
Uridine alone (e.g., 100 µM)
-
This compound + Uridine (at the same concentrations as above)
-
-
Replace the existing medium with the prepared treatment media.
-
Incubate for the same duration as the cytotoxicity assay.
-
Assess cell viability using the same method as in Protocol 1.
Illustrative Quantitative Data:
| Treatment | % Cell Viability (Mean ± SD) |
| Vehicle | 100 ± 5.1 |
| This compound (500 nM) | 42 ± 6.3 |
| Uridine (100 µM) | 99 ± 4.9 |
| This compound (500 nM) + Uridine (100 µM) | 95 ± 5.5 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: hDHODH-IN-13 Metabolic Stability in Liver Microsomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the metabolic stability of hDHODH-IN-13 in liver microsomes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate your in vitro studies.
Metabolic Stability of this compound in Liver Microsomes
The metabolic stability of a compound is a critical parameter in drug discovery, providing insights into its persistence in the body and potential for in vivo efficacy. The following table summarizes the in vitro metabolic stability of this compound in liver microsomes from various species.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Human | > 60 | < 11.5 |
| Mouse | 36 | 38.5 |
| Rat | 45 | 30.8 |
| Dog | > 60 | < 11.5 |
| Cynomolgus Monkey | 52 | 26.7 |
Disclaimer: The data presented above are representative and may vary based on specific experimental conditions.
Experimental Protocol: Liver Microsome Stability Assay
This protocol outlines the general procedure for determining the metabolic stability of this compound.
Materials:
-
This compound
-
Liver microsomes (human, mouse, rat, dog, cynomolgus monkey) from a reputable supplier.
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[1][2]
-
Positive control compounds with known metabolic profiles (e.g., Dextromethorphan, Midazolam).[3]
-
Acetonitrile or other suitable organic solvent for reaction termination.
-
Internal standard for analytical quantification.
-
96-well plates
-
Incubator/shaker set to 37°C.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 0.5% for DMSO or 1% for acetonitrile.[3]
-
Thaw liver microsomes on ice immediately before use.[3]
-
Prepare the NADPH regenerating solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of liver microsomes (final concentration typically 0.5 mg/mL), potassium phosphate buffer, and the test compound (final concentration typically 1 µM) at 37°C for 5-10 minutes.[1][2][3]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.
-
Incubate the plate at 37°C with gentle shaking.
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the concentration of the remaining parent compound (this compound) at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).
-
Experimental Workflow Diagram
Caption: Experimental workflow for the liver microsomal stability assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | - Inaccurate pipetting- Inhomogeneous mixing of microsomes- Temperature fluctuations | - Use calibrated pipettes and proper technique.- Gently vortex the microsomal suspension before aliquoting.- Ensure consistent temperature across the incubation plate. |
| Compound disappears too quickly (t1/2 < 5 min) | - High intrinsic clearance of the compound- High microsomal protein concentration | - Consider using a lower microsomal protein concentration.- Reduce the incubation time and increase the number of early time points. |
| No significant metabolism observed | - Low intrinsic clearance of the compound- Inactive microsomes or NADPH solution- Compound instability in buffer | - Increase the incubation time or microsomal protein concentration.- Run positive controls to verify enzyme activity.- Perform a control incubation without NADPH to assess chemical stability.[4] |
| Poor recovery of the compound at time 0 | - Non-specific binding to the plate or microsomal protein- Inefficient extraction | - Use low-binding plates.- Evaluate different extraction solvents.- Include a control with heat-inactivated microsomes to assess binding.[4] |
| Non-linear degradation curve | - Enzyme saturation (if concentration is too high)- Time-dependent inhibition of metabolic enzymes | - Ensure the compound concentration is below the Michaelis-Menten constant (Km).[3]- Further investigation may be needed to characterize the inhibition kinetics. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the NADPH regenerating system? A1: The NADPH regenerating system continuously supplies the necessary cofactor (NADPH) for the activity of cytochrome P450 enzymes, which are the primary enzymes responsible for drug metabolism in liver microsomes. This ensures that the metabolic reaction proceeds at a consistent rate throughout the incubation period.[1][2]
Q2: Why is the incubation performed at 37°C? A2: The incubation is performed at 37°C to mimic physiological body temperature, providing a more accurate in vitro prediction of in vivo metabolic stability.
Q3: How do I choose the appropriate microsomal protein concentration? A3: The microsomal protein concentration should be optimized to achieve a measurable rate of metabolism. A common starting concentration is 0.5 mg/mL. If the compound is metabolized very quickly, a lower concentration may be necessary. Conversely, for very stable compounds, a higher concentration might be used.
Q4: What are positive controls and why are they important? A4: Positive controls are compounds with well-characterized metabolic profiles (e.g., high and low clearance compounds). They are used to verify that the liver microsomes and the assay system are functioning correctly.[3]
Q5: What does a long half-life in the liver microsome assay indicate? A5: A long half-life suggests that the compound is metabolized slowly by the liver enzymes present in the microsomes. This generally indicates higher metabolic stability, which can be a desirable characteristic for a drug candidate as it may lead to a longer duration of action in the body.
Q6: Can this assay predict human clearance? A6: The in vitro intrinsic clearance (Clint) data from human liver microsomes can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance. However, it's important to note that these are predictions and other factors can influence in vivo clearance.
References
Impact of serum components on hDHODH-IN-13 activity
Welcome to the technical support center for hDHODH-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the impact of serum components on the inhibitor's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is crucial for the synthesis of pyrimidines, which are essential building blocks for DNA and RNA. By inhibiting hDHODH, this compound depletes the cellular pool of pyrimidines, thereby arresting cell proliferation. This makes it a compound of interest for research in areas with high cell proliferation, such as cancer and autoimmune diseases.
Q2: I am observing lower than expected activity of this compound in my cell-based assays containing serum. Why might this be happening?
A2: A common reason for reduced activity of small molecule inhibitors in the presence of serum is plasma protein binding.[2][3][4][5][6] Serum contains abundant proteins, such as albumin and alpha-1-acid glycoprotein, which can bind to small molecules. This binding sequesters the inhibitor, reducing its free concentration and thus its availability to interact with the target enzyme, hDHODH. It is a well-documented phenomenon for other hDHODH inhibitors like teriflunomide and brequinar, which exhibit high degrees of plasma protein binding (>99% and >98% respectively).[3][4][5]
Q3: How can I confirm if serum protein binding is affecting my results?
A3: You can perform an IC50 shift assay. This involves determining the half-maximal inhibitory concentration (IC50) of this compound in the presence and absence of serum or specific serum proteins like human serum albumin (HSA). A significant increase in the IC50 value in the presence of serum would indicate that protein binding is reducing the inhibitor's apparent potency.
Q4: What is the reported IC50 of this compound?
A4: The reported IC50 value for this compound against human DHODH is 173.4 nM.[1] It is important to note that this value was likely determined in a biochemical assay with minimal protein content.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Reduced or no activity of this compound in cell culture. | Serum Protein Binding: Components of the fetal bovine serum (FBS) or other serum used in the cell culture medium are binding to the inhibitor, reducing its effective concentration. | 1. Reduce Serum Concentration: If your cell line can tolerate it, perform the assay with a lower percentage of serum. 2. Use Serum-Free Medium: If possible, adapt your cells to a serum-free medium for the duration of the experiment. 3. Perform an IC50 Shift Assay: Quantify the effect of serum on your inhibitor's potency (see Experimental Protocols). 4. Increase Inhibitor Concentration: Based on the results of the IC50 shift assay, you may need to use a higher concentration of this compound to achieve the desired biological effect in the presence of serum. |
| Inconsistent results between experiments. | Variability in Serum Lots: Different lots of serum can have varying protein compositions, leading to different degrees of inhibitor binding. | 1. Lot Testing: Test each new lot of serum for its effect on this compound activity. 2. Use a Single Lot: For a series of related experiments, use a single, large batch of serum to ensure consistency. |
| Precipitation of this compound in media. | Poor Solubility: The inhibitor may have limited solubility in aqueous media, especially at higher concentrations. | 1. Check Solvent Compatibility: Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cells and does not exceed recommended levels (typically <0.5%). 2. Prepare Fresh Dilutions: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. |
| No inhibition even at high concentrations in a biochemical assay. | Inactive Compound: The compound may have degraded. Assay Conditions: The assay conditions may not be optimal. | 1. Verify Compound Integrity: Confirm the identity and purity of your this compound stock. 2. Optimize Assay: Ensure the pH, temperature, and substrate concentrations in your enzymatic assay are optimal for hDHODH activity. |
Quantitative Data
While specific quantitative data for the serum protein binding of this compound is not publicly available, the following table provides data for other well-characterized hDHODH inhibitors to illustrate the potential impact of serum.
| Inhibitor | Reported In Vitro IC50 (no serum) | Plasma Protein Binding | Reference |
| Teriflunomide | ~600 nM | >99% | [3] |
| Brequinar | ~10 nM | >98% | [4][5] |
This high degree of protein binding for similar compounds suggests that a significant IC50 shift for this compound in the presence of serum is highly probable.
Experimental Protocols
Protocol 1: hDHODH Enzymatic Activity Assay
This protocol is a general method to determine the enzymatic activity of hDHODH and the inhibitory effect of this compound.
Materials:
-
Recombinant human DHODH (hDHODH)
-
L-Dihydroorotate (DHO)
-
Decylubiquinone (CoQ D)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, DHO, and DCIP.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the 96-well plate.
-
Add the hDHODH enzyme to each well to initiate the reaction.
-
Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Protocol 2: IC50 Shift Assay to Determine Impact of Serum
This protocol determines the effect of serum on the inhibitory activity of this compound.
Materials:
-
All materials from Protocol 1
-
Human Serum Albumin (HSA) or Fetal Bovine Serum (FBS)
Procedure:
-
Perform the hDHODH enzymatic activity assay as described in Protocol 1 in two parallel sets of experiments.
-
In the first set, use the standard Assay Buffer.
-
In the second set, supplement the Assay Buffer with a specific concentration of HSA (e.g., 40 mg/mL, which is physiologically relevant) or FBS (e.g., 10%).
-
Determine the IC50 value for this compound in both the absence and presence of the serum component.
-
Calculate the IC50 fold shift: Fold Shift = IC50 (with serum) / IC50 (without serum).
Visualizations
Below are diagrams illustrating key concepts related to this compound activity.
Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.
Caption: Impact of serum protein binding on the availability of free this compound to its target.
Caption: Workflow for an IC50 shift experiment to determine the impact of serum components.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of plasma protein binding displacement on the pharmacokinetics, tissue and tumor concentrations and efficacy of brequinar, a highly protein-bound antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein binding of brequinar in the plasma of healthy donors and cancer patients and analysis of the relationship between protein binding and pharmacokinetics in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Teriflunomide Concentrations in Cerebrospinal Fluid and Plasma in Patients with Multiple Sclerosis: A Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Analysis of hDHODH-IN-13 and Tofacitinib for Ulcerative Colitis Therapy
In the landscape of emerging treatments for ulcerative colitis (UC), a chronic inflammatory bowel disease, two distinct oral small molecules, hDHODH-IN-13 and tofacitinib, are garnering significant attention from the research community. While both agents demonstrate promise in mitigating the debilitating inflammation characteristic of UC, they operate through fundamentally different mechanisms of action. Tofacitinib, an established Janus kinase (JAK) inhibitor, is already a therapeutic option for UC, whereas this compound, a novel inhibitor of human dihydroorotate dehydrogenase (hDHODH), represents a new frontier in immunomodulation. This guide provides a comprehensive comparison of their preclinical performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
This compound targets the de novo pyrimidine synthesis pathway, a critical process for the proliferation of rapidly dividing cells, including activated lymphocytes which are key drivers of UC pathogenesis. By inhibiting hDHODH, the fourth and rate-limiting enzyme in this pathway, this compound effectively starves these immune cells of the necessary building blocks (pyrimidines) for DNA and RNA synthesis, thereby suppressing their expansion and inflammatory functions.
Tofacitinib , on the other hand, modulates the intracellular JAK-STAT signaling pathway. This pathway is a crucial communication route for numerous pro-inflammatory cytokines implicated in UC. Tofacitinib broadly inhibits JAK1, JAK2, and JAK3, thereby disrupting the signaling cascades of cytokines such as IL-6 and interferon-gamma, which in turn reduces the inflammatory response in the colon.
Preclinical Efficacy: A Comparative Overview
Below are tables summarizing the known in vitro potency and representative in vivo data for each compound, compiled from various studies.
In Vitro Inhibitory Activity
| Compound | Target | IC50 | Source |
| This compound | Human DHODH | 173.4 nM | [1] |
| Tofacitinib | JAK1 | 1 nM | [2][3] |
| JAK2 | 20 nM | [2][3] | |
| JAK3 | 112 nM | [2][3] |
Representative In Vivo Efficacy in DSS-Induced Colitis Mouse Model
As the direct comparative quantitative data from the Zhou et al. study is not available, this table presents representative data for tofacitinib from other studies to provide a context for its in vivo efficacy. The data for this compound is based on the qualitative statement of superiority from the direct comparative study.
| Parameter | This compound (Qualitative) | Tofacitinib (Representative Data) |
| Disease Activity Index (DAI) | Showed greater reduction compared to tofacitinib[1] | Significant reduction compared to vehicle control[4][5] |
| Colon Length | Resulted in less colon shortening compared to tofacitinib[1] | Significant prevention of colon shortening compared to vehicle control[4] |
| Histological Score | Led to a greater improvement in colon histology compared to tofacitinib[1] | Significant reduction in inflammatory cell infiltration and tissue damage[4] |
| Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Expected to reduce levels by limiting lymphocyte proliferation | Significantly reduces levels in colonic tissue[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key experiments cited.
DSS-Induced Acute Colitis Mouse Model
A widely used and reproducible model for inducing ulcerative colitis in mice involves the oral administration of dextran sulfate sodium (DSS).
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are typically used.
-
Induction of Colitis: Mice are provided with drinking water containing 2.5% (w/v) DSS (molecular weight 36,000-50,000 Da) ad libitum for 7 consecutive days. Control mice receive regular drinking water.
-
Drug Administration:
-
This compound: While the exact protocol from the comparative study is unavailable, a typical administration would involve daily oral gavage at a specified dose (e.g., 10-50 mg/kg) starting from the first day of DSS administration.
-
Tofacitinib: Administered via oral gavage at doses ranging from 10 to 30 mg/kg, once or twice daily, for the duration of the DSS treatment.[4][6]
-
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated daily as the sum of scores for weight loss, stool consistency, and rectal bleeding.
-
Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%).
-
Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea).
-
Rectal Bleeding: 0 (none), 2 (occult blood), 4 (gross bleeding).
-
-
Colon Length: Measured at the end of the experiment as an indicator of inflammation (shorter colon indicates more severe inflammation).
-
Histological Analysis: Colon tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). Histological scores are assigned based on the severity of inflammation, crypt damage, and ulceration.
-
Cytokine Analysis: Colon tissue homogenates are analyzed for the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ) using methods like ELISA or qPCR.
-
In Vitro hDHODH Inhibition Assay
-
Enzyme Source: Recombinant human DHODH is expressed and purified.
-
Assay Principle: The enzymatic activity of hDHODH is measured by monitoring the reduction of a substrate, typically 2,6-dichloroindophenol (DCIP), which changes color upon reduction.
-
Procedure: The purified hDHODH enzyme is incubated with varying concentrations of the inhibitor (this compound). The reaction is initiated by adding the substrate, dihydroorotate, and the rate of DCIP reduction is measured spectrophotometrically.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits the de novo pyrimidine synthesis pathway.
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Caption: Experimental workflow for DSS-induced colitis model.
Conclusion
Both this compound and tofacitinib present compelling, albeit mechanistically distinct, approaches to the treatment of ulcerative colitis. Tofacitinib's efficacy is well-documented through extensive clinical trials. The emerging preclinical evidence for this compound, particularly the qualitative report of its superiority over tofacitinib in a murine colitis model, suggests that targeting the de novo pyrimidine synthesis pathway is a highly promising strategy. Further research, including the public release of direct comparative quantitative data and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound and its positioning relative to established therapies like tofacitinib. The development of novel hDHODH inhibitors like this compound could offer new hope for patients with ulcerative colitis, potentially providing a more targeted and effective immunomodulatory therapy.
References
- 1. Discovery and Optimization of Novel h DHODH Inhibitors for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on Tofacitinib for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tofacitinib-Induced Modulation of Intestinal Adaptive and Innate Immunity and Factors Driving Cellular and Systemic Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Dextran Sulfate Sodium-Induced Ulcerative Colitis on the Disposition of Tofacitinib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of hDHODH-IN-13: A Comparative Guide to Orotic Acid Rescue Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hDHODH-IN-13, a known inhibitor of human dihydroorotate dehydrogenase (hDHODH), with other relevant DHODH inhibitors. The focus is on the validation of its on-target effects using orotic acid rescue experiments, a critical step in preclinical drug development to ensure compound specificity. This document outlines detailed experimental protocols, presents comparative data in structured tables, and includes visualizations of key biological pathways and experimental workflows.
Introduction to hDHODH Inhibition and On-Target Validation
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1] This pathway is essential for the synthesis of DNA, RNA, and other vital cellular components. In rapidly proliferating cells, such as cancer cells and activated lymphocytes, the demand for pyrimidines is high, making DHODH an attractive therapeutic target for various diseases, including cancer and autoimmune disorders.[2][3]
This compound is an inhibitor of human DHODH with a reported IC50 value of 173.4 nM.[4] To confirm that the cellular effects of this compound are a direct result of its interaction with DHODH (on-target effect) and not due to unintended interactions with other cellular components (off-target effects), an orotic acid rescue assay is employed. This assay is based on the principle that providing the downstream product of the inhibited enzyme, in this case, orotate, should bypass the enzymatic block and rescue the cells from the inhibitor's effects. Conversely, the substrate of the enzyme, dihydroorotate, should not elicit a rescue.
Comparative Analysis of DHODH Inhibitors
The efficacy of this compound can be benchmarked against other well-characterized DHODH inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative inhibitors.
| Inhibitor | IC50 (nM) | Target |
| This compound | 173.4 | Human DHODH [4] |
| Brequinar | 4.6 - 5.2 | Human DHODH[5][6] |
| Teriflunomide (A771726) | 388 - 773 | Human DHODH[5][6] |
| H-006 | 3.8 | Human DHODH[2] |
| Indoluidin D | 210 | Human DHODH[1] |
| Meds433 | 1.2 | Human DHODH[7] |
Validating On-Target Effects with Orotic Acid Rescue
While specific quantitative data for an orotic acid rescue experiment with this compound is not publicly available, the following section outlines a detailed, generalized protocol based on established methods for other DHODH inhibitors.[1][2] This protocol can be adapted to validate the on-target effects of this compound. The expected outcome is a significant recovery of cell viability in the presence of orotic acid.
Table 2: Representative Orotic Acid Rescue Data for a DHODH Inhibitor (Indoluidin D)
This table presents example data from an orotic acid rescue experiment with Indoluidin D, demonstrating the principle of on-target validation. A similar experimental design would be used for this compound.
| Treatment Condition | Cell Line | Cell Viability/Differentiation |
| Vehicle Control (DMSO) | HL-60 | Baseline |
| 10 nM Indoluidin D | HL-60 | Increased cell differentiation |
| 10 nM Indoluidin D + 1 mM Orotic Acid | HL-60 | Reversal of differentiation phenotype[1] |
| 10 nM Indoluidin D + 1 mM Dihydroorotic Acid | HL-60 | No reversal of differentiation phenotype[1] |
Experimental Protocols
DHODH Enzyme Activity Assay (DCIP Reduction Method)
This assay is used to determine the in vitro inhibitory activity of compounds against purified hDHODH.
Materials:
-
Recombinant human DHODH (N-terminal truncated)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% (w/v) Triton X-100
-
Coenzyme Q10
-
2,6-dichloroindophenol (DCIP)
-
Dihydroorotic acid (DHO)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600-650 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the recombinant hDHODH enzyme to the wells and pre-incubate with the compound for 30 minutes at 25°C.[2]
-
Initiate the enzymatic reaction by adding a solution of dihydroorotic acid.[2]
-
Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., for 10 minutes) using a microplate reader.[2] The decrease in absorbance corresponds to the reduction of DCIP, which is coupled to the oxidation of DHO by DHODH.
-
Calculate the rate of reaction and determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Orotic Acid Rescue Assay in Cell Culture
This assay validates the on-target activity of a DHODH inhibitor in a cellular context.
Materials:
-
A suitable cancer cell line known to be sensitive to DHODH inhibition (e.g., HL-60, HCT116)
-
Complete cell culture medium
-
This compound
-
Orotic acid (OA)
-
Dihydroorotic acid (DHO)
-
Cell viability reagent (e.g., CellTiter-Glo®, Trypan Blue)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with this compound at a concentration around its IC50 or EC50 for cell growth inhibition.
-
In parallel, co-treat cells with this compound and a high concentration of orotic acid (e.g., 1 mM).[1]
-
As a negative control for the rescue, co-treat cells with this compound and dihydroorotic acid (e.g., 1 mM).[1]
-
Include vehicle-treated (DMSO) cells as a control for normal cell growth.
-
Incubate the cells for a period sufficient to observe the effect of the inhibitor on cell viability (e.g., 48-96 hours).[1][2]
-
Assess cell viability using a suitable method. For example, with Trypan Blue exclusion, count the number of viable (unstained) and non-viable (blue) cells.[2]
-
Analyze the data by comparing the cell viability in the different treatment groups. A significant increase in viability in the orotic acid co-treated group compared to the inhibitor-only group indicates on-target activity.
Visualizing the Mechanism and Workflow
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of hDHODH and its inhibition by this compound.
Caption: A streamlined workflow for the orotic acid rescue experiment to validate the on-target effects of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of hDHODH-IN-13 and Other Human Dihydroorotate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of hDHODH-IN-13, an inhibitor of human dihydroorotate dehydrogenase (hDHODH), with other notable inhibitors of this critical enzyme. The information presented herein is intended to assist researchers in evaluating this compound for applications in drug discovery and development, particularly in the context of autoimmune diseases and oncology.
Human dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[1] Consequently, hDHODH has emerged as a significant therapeutic target. This guide summarizes available quantitative data, outlines experimental protocols for inhibitor evaluation, and visualizes key biological and experimental processes.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of this compound and other well-established hDHODH inhibitors is presented below. It is important to note that the IC50 values are compiled from various sources and may not be directly comparable due to differing experimental conditions.
| Inhibitor | IC50 (nM) | Reference(s) |
| This compound | 173.4 | [2] |
| Brequinar | 5.2 - 23 | [3] |
| Teriflunomide | 307.1 - 600 | [3] |
| Leflunomide | (Prodrug of Teriflunomide) | [1] |
Experimental Protocols
hDHODH Inhibition Assay (General Protocol)
A common method to determine the inhibitory potency of compounds against hDHODH is a spectrophotometric assay that measures the reduction of a dye, 2,6-dichloroindophenol (DCIP), coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant human DHODH (hDHODH)
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., Tris-HCl with a detergent like Triton X-100)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CoQ10, and DCIP in each well of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (a known inhibitor like Brequinar) and a negative control (solvent only).
-
Initiate the reaction by adding a solution of the hDHODH enzyme to each well.
-
Pre-incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).
-
Start the enzymatic reaction by adding the substrate, DHO, to all wells.
-
Monitor the decrease in absorbance of DCIP over time at a specific wavelength (e.g., 600 nm) using a spectrophotometer.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Molecular Docking of hDHODH Inhibitors (General Protocol)
Molecular docking simulations are employed to predict the binding mode and affinity of inhibitors to the hDHODH protein.
Software and Tools:
-
Molecular modeling software (e.g., AutoDock, Glide, GOLD)
-
Protein Data Bank (PDB) for the crystal structure of hDHODH (e.g., PDB IDs: 1D3G, 6FMD)
-
Ligand preparation software to generate 3D conformers of the inhibitors.
Procedure:
-
Protein Preparation:
-
Download the crystal structure of hDHODH from the PDB.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Define the binding site, typically the ubiquinone binding pocket.
-
-
Ligand Preparation:
-
Generate the 3D structure of the inhibitor (e.g., this compound).
-
Minimize the energy of the ligand and generate multiple conformers if necessary.
-
-
Docking Simulation:
-
Run the docking algorithm to place the ligand into the defined binding site of the protein.
-
The software will generate multiple possible binding poses and score them based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the interactions between the inhibitor and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges with key amino acid residues (e.g., Arg136, Gln47, Tyr38, Ala55).[4][5][6]
-
Compare the predicted binding mode and score of the test compound with those of known inhibitors. While a specific docking study for this compound is not publicly available, it is suggested that it adopts a Brequinar-like binding pose.
-
Visualizations
Signaling Pathway
Caption: Role of hDHODH in the de novo pyrimidine biosynthesis pathway and its inhibition by this compound.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of hDHODH-IN-13 Cross-reactivity with Dehydrogenase Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selective human dihydroorotate dehydrogenase (hDHODH) inhibitor, hDHODH-IN-13. A critical aspect of characterizing any enzyme inhibitor is understanding its selectivity profile, particularly its cross-reactivity with other enzymes that share structural or functional similarities. As of the latest literature review, specific experimental data on the cross-reactivity of this compound with other human dehydrogenase enzymes, such as lactate dehydrogenase (LDH), malate dehydrogenase (MDH), and glucose-6-phosphate dehydrogenase (G6PD), is not publicly available.
This guide, therefore, serves as a framework for conducting such a comparative analysis. It outlines the necessary experimental protocols and data presentation formats to facilitate a comprehensive evaluation of this compound's selectivity.
Introduction to this compound and the Importance of Selectivity
This compound is a known inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] It exhibits an IC50 value of 173.4 nM against hDHODH and is utilized in research related to inflammatory bowel disease (IBD).[1] Given that dehydrogenases are a large and diverse class of enzymes involved in numerous critical metabolic pathways, ensuring the selectivity of an inhibitor like this compound is paramount to minimize off-target effects and to accurately interpret experimental results. Cross-reactivity with other dehydrogenases could lead to unintended biological consequences, confounding research outcomes and potentially causing toxicity in therapeutic applications.
Hypothetical Cross-reactivity Profile of this compound
The following table illustrates how the cross-reactivity data for this compound against other dehydrogenase enzymes would be presented. The IC50 values are hypothetical and serve as a template for presenting experimentally determined data. The selectivity ratio is calculated by dividing the IC50 of the off-target dehydrogenase by the IC50 of the primary target (hDHODH).
| Target Enzyme | Primary Function | This compound IC50 (nM) | Selectivity Ratio (vs. hDHODH) |
| hDHODH | Pyrimidine biosynthesis | 173.4 | 1 |
| Lactate Dehydrogenase (LDH) | Glycolysis | > 10,000 | > 57.7 |
| Malate Dehydrogenase (MDH) | Citric acid cycle | > 10,000 | > 57.7 |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Pentose phosphate pathway | > 10,000 | > 57.7 |
Experimental Protocols
To determine the cross-reactivity profile of this compound, a series of biochemical and cell-based assays should be performed.
Biochemical Enzyme Inhibition Assay
This protocol outlines a generalized method to determine the IC50 values of this compound against a panel of purified human dehydrogenase enzymes.
1. Reagents and Materials:
-
Purified recombinant human enzymes: hDHODH, LDH, MDH, G6PD.
-
Specific substrates and cofactors for each enzyme (e.g., dihydroorotate and ubiquinone for hDHODH; pyruvate and NADH for LDH; malate and NAD+ for MDH; glucose-6-phosphate and NADP+ for G6PD).
-
This compound stock solution (in DMSO).
-
Assay buffer specific to each enzyme's optimal pH and ionic strength.
-
96-well microplates.
-
Microplate reader capable of measuring absorbance or fluorescence changes.
2. Assay Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
In a 96-well plate, add the assay buffer, the respective enzyme, and the serially diluted this compound or DMSO (vehicle control).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the specific substrate and cofactor for each dehydrogenase.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific reaction being monitored (e.g., the consumption of NADH at 340 nm for LDH).
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Assay for Functional Assessment
This protocol assesses the functional consequences of potential off-target inhibition in a cellular context.
1. Reagents and Materials:
-
Human cell line relevant to the research area (e.g., a cancer cell line or an immune cell line).
-
Cell culture medium and supplements.
-
This compound.
-
Metabolite analysis kits (e.g., for lactate, pyruvate, or NADPH/NADP+ ratio).
-
Cell viability assay reagents (e.g., MTT or CellTiter-Glo).
-
Flow cytometer.
2. Assay Procedure:
-
Culture the chosen cell line to the desired confluency.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Metabolite Analysis:
-
Harvest the cells and prepare cell lysates.
-
Measure the intracellular levels of metabolites relevant to the potentially inhibited dehydrogenase pathways (e.g., lactate for LDH, NADPH/NADP+ ratio for G6PD) using commercially available kits.
-
-
Cell Viability and Proliferation:
-
Assess cell viability and proliferation using a standard assay to determine if any off-target inhibition leads to cytotoxicity.
-
-
Data Analysis:
-
Compare the metabolite levels and cell viability in this compound-treated cells to vehicle-treated controls. A significant change in a metabolite unrelated to the pyrimidine synthesis pathway could indicate off-target effects.
-
Visualizing the Workflow and Pathway
To provide a clearer understanding of the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound cross-reactivity.
Caption: The de novo pyrimidine biosynthesis pathway highlighting hDHODH.
Conclusion
While this compound is a valuable tool for studying the role of de novo pyrimidine synthesis, a thorough understanding of its selectivity is crucial for the accurate interpretation of research findings. The absence of publicly available data on its cross-reactivity with other human dehydrogenases highlights a significant knowledge gap. The experimental frameworks provided in this guide offer a clear path for researchers to generate this critical data. By systematically evaluating the inhibitory activity of this compound against a panel of dehydrogenases, the scientific community can gain a more complete understanding of its pharmacological profile, thereby enhancing its utility and ensuring the robustness of future research.
References
Confirming hDHODH-IN-13's Mechanism: A Guide to Measuring Pyrimidine Pool Depletion
For researchers, scientists, and drug development professionals, this guide provides a framework for confirming the mechanism of action of hDHODH-IN-13, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), by measuring the depletion of the pyrimidine pool. This guide also compares its expected effects with other known inhibitors of pyrimidine synthesis.
This compound is an inhibitor of human dihydroorotate dehydrogenase (hDHODH) with an IC50 value of 173.4 nM.[1] DHODH is a crucial enzyme in the de novo pyrimidine synthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[2][3] Inhibition of this enzyme is expected to lead to a rapid depletion of intracellular pyrimidine nucleotides, such as uridine monophosphate (UMP), uridine diphosphate (UDP), uridine triphosphate (UTP), and cytidine triphosphate (CTP).[2] This pyrimidine starvation can induce cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells, which are highly dependent on the de novo pathway for nucleotide synthesis.[2][4]
While specific quantitative data on pyrimidine pool depletion induced by this compound is not currently available in the public domain, this guide provides the necessary protocols and comparative data from other well-characterized inhibitors to enable researchers to conduct these confirmatory experiments.
Comparison with Alternative Pyrimidine Synthesis Inhibitors
To understand the expected impact of this compound, it is useful to compare it with other compounds that disrupt pyrimidine synthesis. The following table summarizes the effects of notable hDHODH inhibitors and other pathway inhibitors on pyrimidine nucleotide pools.
| Inhibitor | Target | Cell Type | Effect on Pyrimidine Pools | Reference |
| This compound | hDHODH | Not Reported | Data not available | N/A |
| Brequinar | hDHODH | Human AML cell lines (HL60) | Decreased intracellular pyrimidine nucleotide levels. | |
| Leflunomide | hDHODH | Mitogen-stimulated human T-lymphocytes | Restricted the normal 4-8 fold expansion of pyrimidine pools. | [5] |
| Teriflunomide | hDHODH | Activated T-cells | Leads to pyrimidine depletion, inhibiting immune cell proliferation. | [6] |
| PALA (N-(phosphonacetyl)-L-aspartate) | Aspartate transcarbamylase (CAD) | Human colonic cancer cells (HT-29) | Induced pyrimidine deprivation. |
Experimental Protocols
To quantitatively assess the effect of this compound on pyrimidine pools, the following experimental protocol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.
Protocol: Quantification of Intracellular Pyrimidine Nucleotides by LC-MS/MS
This protocol outlines the steps for cell culture, metabolite extraction, and analysis to measure the levels of UMP, UDP, UTP, and CTP.
1. Cell Culture and Treatment:
-
Seed the cells of interest (e.g., a rapidly proliferating cancer cell line) in appropriate culture vessels and allow them to adhere and enter the logarithmic growth phase.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
2. Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Incubate on ice for 10-15 minutes to allow for complete protein precipitation.
-
Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites and transfer to a new tube. The pellet can be used for protein quantification to normalize the metabolite data.
-
Dry the metabolite extract using a vacuum concentrator.
3. LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).
-
Inject the sample into an LC-MS/MS system.
-
Liquid Chromatography (LC): Separate the nucleotides using a suitable column (e.g., a C18 reversed-phase column) with a gradient elution program.
-
Mobile Phase A: An aqueous solution with an ion-pairing agent (e.g., 10 mM tributylamine) and an acid (e.g., 15 mM acetic acid).
-
Mobile Phase B: Methanol.
-
-
Tandem Mass Spectrometry (MS/MS): Detect and quantify the pyrimidine nucleotides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each nucleotide should be used for accurate quantification.
-
UMP: e.g., m/z 323 -> 97
-
UDP: e.g., m/z 403 -> 97
-
UTP: e.g., m/z 483 -> 159
-
CTP: e.g., m/z 482 -> 159
-
-
Data Analysis: Quantify the peak areas for each nucleotide and normalize to the total protein content of the cell pellet or an internal standard. Compare the nucleotide levels in this compound-treated cells to the vehicle-treated control cells.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway and experimental workflow.
Caption: Mechanism of this compound action on pyrimidine synthesis.
Caption: Workflow for measuring pyrimidine pool depletion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of hDHODH-IN-13 in Inflammatory Bowel Disease: A Comparative Guide to Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of Inflammatory Bowel Disease (IBD) treatment is progressively moving towards combination therapies to overcome the efficacy ceiling of monotherapy and achieve deeper, more durable remission. This guide explores the potential synergistic effects of hDHODH-IN-13, a novel inhibitor of human dihydroorotate dehydrogenase (hDHODH), with other established IBD drugs. While direct experimental data on this compound in combination therapies is not yet available, this document provides a comparative analysis based on data from other DHODH inhibitors, offering a valuable framework for future research and development.
Introduction to hDHODH Inhibition and Synergy in IBD
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated lymphocytes that drive the inflammatory cascade in IBD. By inhibiting hDHODH, drugs like this compound can selectively target these pathogenic immune cells.
The rationale for combining hDHODH inhibitors with other IBD drugs lies in the potential for synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. This can be achieved by targeting different inflammatory pathways, potentially leading to improved efficacy, reduced dosages, and a better safety profile.
Comparative Analysis: Synergistic Effects of DHODH Inhibitors
While specific data for this compound is pending, studies on other DHODH inhibitors, such as Brequinar, have demonstrated significant synergistic interactions with other classes of immunosuppressants.
Quantitative Data on Synergistic Interactions of Brequinar
The following table summarizes the synergistic effects observed with the DHODH inhibitor Brequinar in combination with other immunosuppressive agents in preclinical models. This data provides a strong rationale for investigating similar combinations with this compound for IBD.
| DHODH Inhibitor | Combination Drug(s) | Model System | Key Findings on Synergy | Reference |
| Brequinar | Cyclosporine | In vitro human lymphocyte proliferation assays | Synergistic interaction in inhibiting lymphocyte proliferation. | [1] |
| Brequinar | Rapamycin & Cyclosporine | In vitro human lymphocyte proliferation assays | Brequinar contributed a further synergistic effect to the double-drug combination. | [1] |
| Brequinar | Cyclosporine & Rapamycin | In vivo rat cardiac allograft model | Orally administered Brequinar demonstrated synergistic immunosuppressive effects with intravenously delivered Cyclosporine/Rapamycin. The degree of synergism was proportionate to the extent of immunosuppression. | [1] |
| Brequinar | Leflunomide or Tacrolimus | In vivo rat cardiac allotransplantation model | Combination of low or subtherapeutic doses of Brequinar with Leflunomide or Tacrolimus prolonged graft survival, suggesting a strategy to reduce drug-related toxicity. | [2] |
| Brequinar | Cyclosporine | Hamster-to-rat cardiac xenograft model | A potent synergistic interaction was demonstrated for the combination therapy in prolonging xenograft survival, with a combination index < 1. | [3] |
Experimental Protocols
To facilitate future research, detailed methodologies for key experiments cited in the context of DHODH inhibitor synergy are provided below.
In Vitro Lymphocyte Proliferation Assay
Objective: To assess the synergistic effect of a DHODH inhibitor and another immunosuppressant on the proliferation of activated lymphocytes.
Methodology:
-
Isolate human peripheral blood mononuclear cells (PBMCs).
-
Stimulate lymphocytes with phytohemagglutinin (PHA), anti-CD3 monoclonal antibody, or in a mixed lymphocyte reaction (MLR).
-
Treat the stimulated lymphocytes with varying concentrations of the DHODH inhibitor (e.g., Brequinar) alone, the combination drug (e.g., Cyclosporine) alone, and in combination at fixed ratios.
-
Culture the cells for a defined period (e.g., 72 hours).
-
Assess cell proliferation using a standard method, such as [³H]-thymidine incorporation or a colorimetric assay (e.g., MTT or WST-1).
-
Analyze the data using median-effect analysis (Chou-Talalay method) to determine the combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]
In Vivo Heterotopic Cardiac Allograft Model
Objective: To evaluate the in vivo synergistic immunosuppressive effect of a DHODH inhibitor in combination with other drugs in preventing organ rejection.
Methodology:
-
Use two different rat strains (e.g., Buffalo as donors and Wistar-Furth as recipients) to create an allograft model.
-
Perform heterotopic cardiac transplantation, where the donor heart is transplanted into the recipient's abdomen.
-
Administer the DHODH inhibitor (e.g., Brequinar) orally and the combination drug(s) (e.g., Cyclosporine and/or Rapamycin) intravenously at various doses, both as monotherapy and in combination.
-
Monitor graft survival daily by palpation of the cardiac graft. Rejection is defined as the cessation of a palpable heartbeat.
-
Analyze the survival data using Kaplan-Meier survival curves and log-rank tests.
-
Perform median-effect analysis on the dose-response data to quantify the level of synergy.[1]
Signaling Pathways and Experimental Workflows
Visual representations of the underlying mechanisms and experimental designs are crucial for understanding the synergistic potential of this compound.
Caption: Inhibition of DHODH by this compound blocks pyrimidine synthesis, leading to reduced lymphocyte proliferation.
Caption: Experimental workflow for evaluating the synergistic effects of this compound with other IBD drugs.
Comparison with Other Alternatives: DHODH vs. JAK Inhibition
A study in a rat model of adjuvant-induced arthritis provides a comparative perspective on the effects of a DHODH inhibitor (teriflunomide) and a Janus kinase (JAK) inhibitor (tofacitinib) as monotherapies.[4][5] While not a direct synergy study, the findings highlight the distinct and potentially complementary actions of these two drug classes.
| Parameter | DHODH Inhibitor (Teriflunomide) | JAK Inhibitor (Tofacitinib) | Potential for Synergy |
| Primary Mechanism | Inhibits de novo pyrimidine synthesis, affecting lymphocyte proliferation. | Inhibits JAK-STAT signaling, blocking the effects of multiple pro-inflammatory cytokines. | Targeting both lymphocyte proliferation and cytokine signaling could provide a more comprehensive immunosuppressive effect. |
| Anti-inflammatory Effect | Demonstrated beneficial effects on paw swelling. | Showed a strong anti-inflammatory effect. | Combining a potent anti-inflammatory with an anti-proliferative agent may lead to rapid symptom control and sustained remission. |
| Disease-Modifying Effect | Showed disease-modifying antirheumatic drug (DMARD) properties. | Demonstrated the best DMARD effect in the study. | A combination could potentially lead to superior long-term outcomes in preventing disease progression and tissue damage. |
| Side Effect Profile | Dose-dependent leukopenia, body weight loss, and gastrointestinal toxicity were observed. | Induced lymphopenia and cholesterolemia, but normalized platelet, reticulocyte, and neutrophil counts. | A synergistic combination might allow for lower doses of each drug, potentially mitigating their respective side effects. |
Conclusion and Future Directions
The available evidence from other DHODH inhibitors strongly suggests that this compound holds significant promise for use in synergistic combination therapies for IBD. The distinct mechanisms of action of DHODH inhibitors compared to other IBD drug classes, such as JAK inhibitors and biologics, provide a strong rationale for expecting enhanced therapeutic benefits.
Future research should focus on conducting preclinical studies using established IBD models, such as the DSS-induced colitis model, to directly evaluate the synergistic potential of this compound with current IBD therapies. Such studies will be critical in defining optimal drug combinations, dosing regimens, and ultimately, in translating these promising preclinical findings into novel, more effective treatment strategies for patients with IBD.
References
- 1. The synergistic interactions in vitro and in vivo of brequinar sodium with cyclosporine or rapamycin alone and in triple combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunosuppressive effect of combination schedules of brequinar with leflunomide or tacrolimus on rat cardiac allotransplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination therapy with Brequinar sodium and cyclosporine synergistically prolongs hamster-to-rat cardia xenograft survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling of dihydroorotate dehydrogenase, p38 and JAK inhibitors in the rat adjuvant-induced arthritis model: a translational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of dihydroorotate dehydrogenase, p38 and JAK inhibitors in the rat adjuvant-induced arthritis model: a translational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of hDHODH-IN-13: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like hDHODH-IN-13 is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural recommendations for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Safety and Hazard Profile
This compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH).[1][2] While specific disposal procedures for this compound are not extensively documented, a safety data sheet (SDS) for the closely related compound DHODH-IN-13 provides critical safety information that should be considered directly applicable.
According to the available safety data, DHODH-IN-13 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] These classifications underscore the importance of preventing this compound from entering the environment.
Hazard Identification and Precautionary Statements:
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling.[3] |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P270: Do not eat, drink or smoke when using this product.[3] P273: Avoid release to the environment.[3] |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[3] | ||
| P330: Rinse mouth.[3] | ||
| P391: Collect spillage.[3] | ||
| P501: Dispose of contents/ container to an approved waste disposal plant. [3] |
Disposal Protocol
Given the hazardous nature of this compound, direct disposal into standard laboratory or municipal waste streams is strictly prohibited. The primary directive is to dispose of the compound and its containers through an approved hazardous waste disposal facility.[3]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated personal protective equipment (PPE), and empty containers.
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination.
-
-
Container Labeling:
-
Use a clearly labeled, leak-proof container for the collection of this compound waste.
-
The label should include:
-
The chemical name: "this compound Waste"
-
Hazard symbols (e.g., harmful, environmentally hazardous)
-
The date of waste accumulation.
-
-
-
Storage:
-
Store the waste container in a designated, secure area away from incompatible materials. The safety data for a similar compound suggests avoiding strong acids/alkalis and strong oxidizing/reducing agents.[3]
-
Follow recommended storage conditions for the pure compound, which is typically at -20°C for powders or -80°C in solvent, to maintain stability.[2][3]
-
-
Engage a Professional Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Provide them with the safety data sheet and any other relevant information about the waste.
-
Schedule a pickup for the hazardous waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling hDHODH-IN-13
For immediate implementation, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the potent human dihydroorotate dehydrogenase (hDHODH) inhibitor, hDHODH-IN-13. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Due to the potent nature of this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Nitrile Gloves | ASTM D6319 | Prevents skin contact. Double gloving is recommended. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Prevents inhalation of the powdered compound. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from contamination. |
Operational Plan: From Receipt to Experimentation
A meticulous, step-by-step approach to handling this compound is crucial to minimize exposure risk and ensure accurate experimental outcomes.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored at -20°C for up to two years as a powder.[1]
-
For stock solutions, store at -80°C for up to six months.[1]
2. Preparation of Stock Solutions:
-
All handling of the powdered form of this compound must be conducted in a certified chemical fume hood to prevent inhalation.
-
Wear all prescribed PPE as detailed in the table above.
-
Before opening the container, allow it to equilibrate to room temperature to prevent condensation.
-
Carefully weigh the required amount of the compound using a calibrated analytical balance.
-
Prepare the stock solution by dissolving the compound in a suitable solvent, such as DMSO.
3. Use in Experiments:
-
When diluting the stock solution to working concentrations, continue to work within a chemical fume hood.
-
Clearly label all tubes and vials containing this compound with the compound name, concentration, and date.
-
Avoid generating aerosols or splashes.
-
After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
Disposal Plan: Responsible Management of a Potent Compound
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be considered hazardous chemical waste.
-
Segregate this waste from general laboratory trash.
2. Waste Collection:
-
Collect solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow all institutional and local regulations for the disposal of potent chemical compounds. Do not pour any waste containing this compound down the drain.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
